5-Fluoro-2-methoxybenzenecarbothioamide

説明

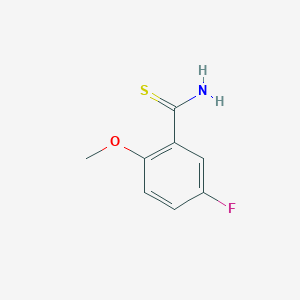

5-Fluoro-2-methoxybenzenecarbothioamide (CAS: Not provided in evidence) is a substituted benzene derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a carbothioamide (-C(S)NH₂) functional group at the 1-position (Figure 1). This compound belongs to the class of aromatic thioamides, which are sulfur-containing analogs of amides.

特性

CAS番号 |

361548-86-9 |

|---|---|

分子式 |

C8H8FNOS |

分子量 |

185.22 g/mol |

IUPAC名 |

5-fluoro-2-methoxybenzenecarbothioamide |

InChI |

InChI=1S/C8H8FNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |

InChIキー |

XJXBBVBQQMMGAB-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)F)C(=S)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzenecarbothioamide typically involves the reaction of 5-fluoro-2-methoxybenzenamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an alkylating agent, such as methyl iodide, to yield the final product.

Industrial Production Methods

While specific industrial production methods for 5-Fluoro-2-methoxybenzenecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

5-Fluoro-2-methoxybenzenecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Fluoro-2-methoxybenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-Fluoro-2-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Table 1: Structural Comparison of 5-Fluoro-2-methoxybenzenecarbothioamide and Analogs

Note: Molecular weights marked with * are calculated based on molecular formulas.

Key Observations:

- Core Structure : The target compound and the benzamide analog () share a benzene core, whereas the benzothiophene derivative () has a fused aromatic system.

- Functional Groups : The carbothioamide group in the target compound contrasts with the carboxylic acid () and benzamide () groups. Thioamides exhibit reduced hydrogen-bonding capacity compared to amides or carboxylic acids but increased lipophilicity.

- Substituents : Fluorine at position 5 in the target compound vs. bromine in the benzamide analog (). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.

Physicochemical Properties

- Solubility : The carbothioamide group in the target compound likely reduces water solubility compared to the carboxylic acid in ’s compound but increases it relative to the bulky benzamide in .

- Lipophilicity (LogP) : Fluorine’s electronegativity decreases lipophilicity, whereas bromine in ’s compound increases it. The methoxy group (electron-donating) in all three compounds may enhance aromatic ring reactivity.

- Stability : Thioamides are generally less stable toward oxidation than amides or carboxylic acids, which could limit their utility in certain environments.

生物活性

5-Fluoro-2-methoxybenzenecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a fluorine atom and a methoxy group on a benzene ring, along with a carbothioamide functional group, contribute to its diverse biological properties.

- Molecular Formula : C₉H₈FNO₂S

- Molecular Weight : Approximately 195.21 g/mol

Biological Activity Overview

Preliminary studies have indicated that 5-Fluoro-2-methoxybenzenecarbothioamide exhibits significant biological activity, particularly as an antimicrobial agent. The following sections will detail its antimicrobial properties, potential applications in medicinal chemistry, and comparisons with structurally similar compounds.

Antimicrobial Activity

Research has shown that 5-Fluoro-2-methoxybenzenecarbothioamide possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of 5-Fluoro-2-methoxybenzenecarbothioamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could be further developed as a therapeutic agent for treating bacterial infections.

The exact mechanism of action for 5-Fluoro-2-methoxybenzenecarbothioamide is still under investigation. However, it is hypothesized that the presence of the fluorine atom may enhance its interaction with microbial enzymes or cellular components, leading to inhibition of growth or cell death.

Potential Applications

Given its biological activity, 5-Fluoro-2-methoxybenzenecarbothioamide may serve as a precursor in the synthesis of other biologically active molecules. Its unique structure allows for modifications that could enhance its efficacy or broaden its spectrum of activity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of carbothioamides concluded that those containing halogen substituents, like fluorine in 5-Fluoro-2-methoxybenzenecarbothioamide, exhibited superior antimicrobial activity compared to their non-halogenated counterparts. This suggests a potential pathway for developing new antibiotics based on this scaffold.

- Comparative Analysis : In comparison with similar compounds such as 5-Fluoro-2-methoxybenzoic acid and 4-Fluoro-3-methoxybenzoic acid, which show varying degrees of biological activity, it was noted that the specific substitution pattern in 5-Fluoro-2-methoxybenzenecarbothioamide significantly influences its reactivity and solubility profiles.

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-Fluoro-2-methoxybenzenecarbothioamide | Significant antimicrobial activity | Effective against multiple bacterial strains |

| 5-Fluoro-2-methoxybenzoic acid | Moderate activity | More polar; different interaction profile |

| 4-Fluoro-3-methoxybenzoic acid | Low activity | Variations in solubility affect efficacy |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。